molecular formula C10H15N B14233549 Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine CAS No. 773800-69-4

Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine

Cat. No.: B14233549
CAS No.: 773800-69-4
M. Wt: 149.23 g/mol
InChI Key: JNSUFWMKLOWCEJ-UHFFFAOYSA-N
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Description

Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine is a unique organic compound characterized by its tricyclic structure. This compound is part of the adamantane family, known for its rigid and cage-like structure, which imparts unique chemical and physical properties. The compound’s structure consists of three interconnected cyclohexane rings, forming a stable and compact framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various functional group transformations. For instance, starting with a suitable diene and dienophile, the Diels-Alder reaction forms the tricyclic core. Subsequent steps may include hydrogenation, halogenation, and amination to introduce the amine group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Fully saturated tricyclic amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

    Biology: Studied for its potential as a molecular scaffold in drug design, providing a rigid framework that can enhance the binding affinity and specificity of bioactive compounds.

    Medicine: Investigated for its antiviral and anticancer properties, with research focusing on its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the production of high-performance polymers and resins due to its stable and robust structure

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid tricyclic structure allows for precise binding to these targets, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine stands out due to its specific tricyclic structure and the presence of an amine group, which imparts unique reactivity and potential biological activity. Its rigid framework makes it an excellent candidate for drug design and material science applications, offering advantages in stability and specificity compared to other similar compounds.

Properties

CAS No.

773800-69-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

tricyclo[3.3.1.13,7]dec-1-en-2-amine

InChI

InChI=1S/C10H15N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-8H,1-5,11H2

InChI Key

JNSUFWMKLOWCEJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(=C3N)C2

Origin of Product

United States

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